1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one
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Description
The chemical compound under discussion is a complex organic molecule that potentially serves as a scaffold for drug discovery due to its unique structure comprising benzoxazepin and piperidinone units. These scaffolds are notable in medicinal chemistry for their potential application in developing new therapeutic agents.
Synthesis Analysis
The synthesis of similar structures often involves multi-step organic reactions. For instance, the synthesis of 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffolds, which are structurally related, involves a three-step synthesis from ortho-hydroxyacetophenone and N-benzylpiperidone, revealing the complexity and intricacy involved in constructing these molecules (Willand et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to our subject compound reveals well-defined orientations of side chains, demonstrating the spatial arrangement crucial for biological activity. For instance, structural studies on derivatives of benzazepine show how specific substitutions on the molecular scaffold affect the molecular conformation and, consequently, the potential biological functions (Soldatenkov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving these scaffolds typically include substitutions and ring-closure reactions, which are essential for generating diverse derivatives with varying biological activities. The functional groups in these molecules, such as the piperidinone moiety, play a crucial role in their chemical reactivity and the formation of new bonds under specific conditions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of compounds like these are crucial for their application in drug development. For example, understanding the crystal structure of similar compounds helps in determining the feasibility of its use in various pharmaceutical formulations (Thimmegowda et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-4-5-14-12(9-13)10-19(7-8-22-14)16(21)11-18-6-2-1-3-15(18)20/h4-5,9H,1-3,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXSHRXYXQNEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)N2CCOC3=C(C2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one |
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